2,5-Dibrompyridin-3-boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

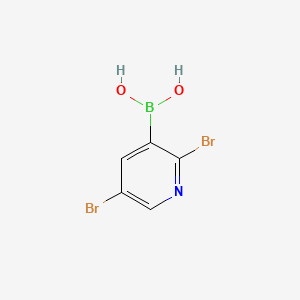

2,5-Dibromopyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromopyridine-3-boronic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.

Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.

Wirkmechanismus

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis .

Pharmacokinetics

The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4064±550 °C) can be found .

Action Environment

The action, efficacy, and stability of 2,5-Dibromopyridine-3-boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,5-dibromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .

Industrial Production Methods: Industrial production of 2,5-Dibromopyridine-3-boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions with boronic esters can be optimized for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromopyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,5-Dibromopyridine-3-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Ullmann-Type C-N Cross-Coupling: This reaction involves the coupling of 2,5-Dibromopyridine-3-boronic acid with nitrogen-containing compounds such as carbazoles and phenoxazines in the presence of a copper catalyst.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Ullmann-type cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

9-Substituted Carbazoles: Formed from Ullmann-type cross-coupling.

Vergleich Mit ähnlichen Verbindungen

2,5-Dibromopyridine: Lacks the boronic acid group but is used in similar coupling reactions.

2,5-Dichloropyridine-3-boronic acid: Similar structure but with chlorine atoms instead of bromine.

2-Bromopyridine-3-boronic acid: Similar structure but with only one bromine atom.

Uniqueness: 2,5-Dibromopyridine-3-boronic acid is unique due to the presence of both bromine atoms and the boronic acid group, which enhances its reactivity and versatility in various coupling reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Biologische Aktivität

2,5-Dibromopyridine-3-boronic acid (CAS: 852228-14-9) is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings.

2,5-Dibromopyridine-3-boronic acid is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H4BBr2NO2 |

| Molecular Weight | 280.71 g/mol |

| Synonyms | 2,5-Dibromo-3-pyridinylboronic acid |

| Physical State | Solid (white to light yellow powder) |

| Solubility | Soluble in polar solvents |

Synthesis

The synthesis of 2,5-dibromopyridine-3-boronic acid typically involves the following steps:

- Lithiation : The compound can be lithiated using n-butyllithium to form a lithiated intermediate.

- Boronation : The lithiated intermediate is then reacted with boron sources to yield the boronic acid derivative.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic route has been optimized for yield and purity, with reported yields exceeding 90% under controlled conditions .

Anticancer Properties

Research indicates that boronic acids, including 2,5-dibromopyridine-3-boronic acid, exhibit potential anticancer activity. Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Specifically, compounds with similar structures have been noted for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Enzyme Inhibition

2,5-Dibromopyridine-3-boronic acid has been identified as a selective inhibitor of certain enzymes. For instance, it has shown inhibitory effects on serine proteases and cysteine proteases, which are crucial in various biological processes including inflammation and cancer progression .

Glucose Sensing Applications

Another significant application of this compound lies in its use as a glucose sensor. Boronic acids can reversibly bind to glucose molecules through a covalent bond formation that alters their physical properties. This characteristic has led to the development of glucose-responsive materials that can be used in diabetes management .

Case Studies

- Anticancer Activity : A study explored the effects of various boronic acids on human breast cancer cells (MCF-7). The results demonstrated that 2,5-dibromopyridine-3-boronic acid significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure .

- Enzyme Inhibition : In a comparative study of enzyme inhibitors, 2,5-dibromopyridine-3-boronic acid was found to inhibit the activity of cathepsin B with an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent in diseases involving protease dysregulation .

Eigenschaften

IUPAC Name |

(2,5-dibromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWZYPUCZRZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594674 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-14-9 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.